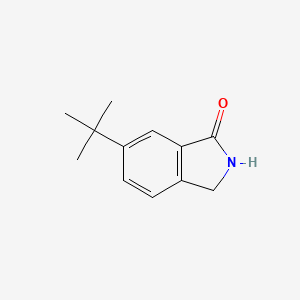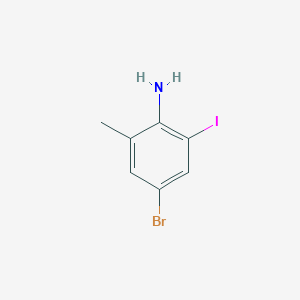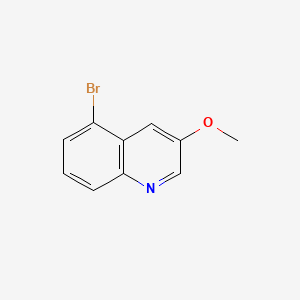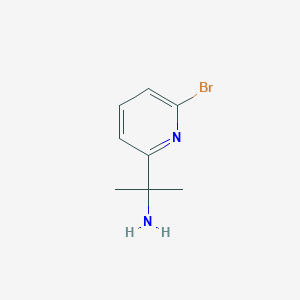![molecular formula C12H18BrN3O B1527791 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220028-04-5](/img/structure/B1527791.png)
2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol
Vue d'ensemble
Description
The compound “2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol” has the CAS Number: 1220028-04-5 and a molecular weight of 300.2 . The IUPAC name for this compound is 2-(4-(5-bromo-4-methylpyridin-2-yl)piperazin-1-yl)ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BrN3O/c1-10-8-12(14-9-11(10)13)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Novel Compound Synthesis
Research has demonstrated the synthesis of new compounds using "2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol" or related structures as intermediates or reactants. For example, the study on the synthesis of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates explored their effects on learning and memory in mice, indicating potential pharmacological applications beyond the chemical interest (Li Ming-zhu, 2012). Similarly, research on the one-pot three-component synthesis of highly substituted piperidines using 1-Methyl-2-Oxopyrrolidinium Hydrogen Sulfate highlighted the efficiency of certain methodologies in creating complex piperidine structures from simpler precursors in ethanol (S. Sajadikhah et al., 2012).
Improved Synthesis Methods
Further investigations have led to improved synthesis methods for related compounds, offering new routes to create substances with potential therapeutic uses. For instance, an improved approach for the synthesis of multidrug resistance modulator LY335979 trihydrochloride was developed, showcasing the relevance of such chemical pathways in producing clinically significant agents (C. J. Barnett et al., 2004).
Pharmacological Exploration
Anticancer and Antibacterial Activity
Several studies have focused on the synthesis of novel compounds with the aim of evaluating their anticancer and antibacterial activities. The creation and assessment of new 4H-pyran derivatives and their efficiency against different cancer cell lines illustrate the potential therapeutic applications of compounds synthesized using similar chemical frameworks (S. Hadiyal et al., 2020). Another study synthesized new 2-chloro-3-hetarylquinolines, demonstrating the potential of these compounds in combating bacterial infections and cancer (S. Bondock & Hanaa Gieman, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(5-bromo-4-methylpyridin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-10-8-12(14-9-11(10)13)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNQJIYPXCVVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)




![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)
